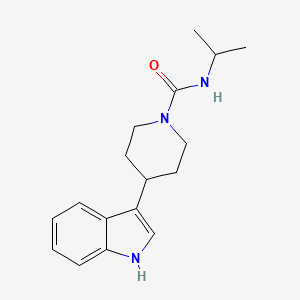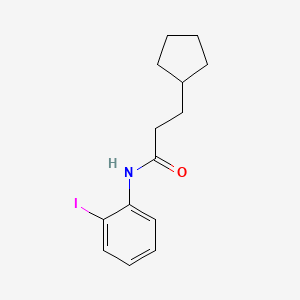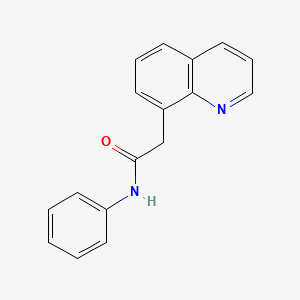
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.
Mecanismo De Acción
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking its activity. This prevents the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell growth and survival. By inhibiting these pathways, 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on EGFR, it has been shown to inhibit other tyrosine kinases, such as HER2 and c-Met. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It is also a potent and selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in cancer cell growth and proliferation. However, there are also some limitations to using 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the effects of targeting EGFR using larger molecules, such as antibodies. Additionally, its potency and selectivity may vary depending on the cell line and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. One area of interest is in combination therapies, where 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide is used in combination with other drugs to enhance its efficacy. Another potential direction is in the development of new EGFR inhibitors that are more potent and selective than 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. Additionally, there is interest in exploring the role of EGFR in other diseases, such as Alzheimer's disease and autoimmune disorders, which may lead to new applications for 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide.
Métodos De Síntesis
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-(1H-indol-3-yl)piperidine-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to yield 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in cancer research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EGFR, 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can block the downstream signaling pathways that promote cancer cell growth and proliferation. 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)19-17(21)20-9-7-13(8-10-20)15-11-18-16-6-4-3-5-14(15)16/h3-6,11-13,18H,7-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNIDRWKVUOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)





